molecular formula C11H14O2 B1607008 1-(4-Ethoxyphenyl)propan-1-one CAS No. 35031-72-2

1-(4-Ethoxyphenyl)propan-1-one

Cat. No. B1607008
CAS RN: 35031-72-2
M. Wt: 178.23 g/mol
InChI Key: XZJXCESWBMDSBO-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)propan-1-one is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(4-Ethoxyphenyl)propan-1-one consists of an ethoxy group (OCH2CH3) attached to the 4-position of a phenyl group, which is further attached to a propionyl group (CH2CO) at the 1-position . The InChI code for this compound is 1S/C11H14O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

1-(4-Ethoxyphenyl)propan-1-one has a molecular weight of 178.23 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 178.099379685 g/mol . Its topological polar surface area is 26.3 Ų . It has 13 heavy atoms .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Compounds

1-(4-Ethoxyphenyl)propan-1-one may serve as a precursor in the synthesis of various therapeutic agents. Its structure is similar to that of compounds known to exhibit pharmacological activities, such as anti-inflammatory and anti-microbial properties . The ethoxy group could potentially be modified to enhance the compound’s ability to interact with biological targets.

Materials Science: Organic Electronics

In materials science, particularly in the development of organic electronics, 1-(4-Ethoxyphenyl)propan-1-one could be utilized in the synthesis of organic semiconductors . Its aromatic structure makes it a candidate for use in organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells.

Environmental Science: Pollutant Degradation

This compound might be involved in environmental science research, particularly in the study of the degradation of pollutants. Its potential to form radicals under certain conditions could be harnessed in advanced oxidation processes to break down harmful organic compounds in water or air .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, 1-(4-Ethoxyphenyl)propan-1-one could be used as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It might help in the calibration of equipment or in the development of new analytical methods .

Pharmacology: Drug Metabolism

The compound’s role in pharmacology could be in the study of drug metabolism. Its structural similarity to other pharmacologically active compounds allows researchers to use it as a model to understand metabolic pathways and the biotransformation of drugs .

Organic Synthesis: Building Block

1-(4-Ethoxyphenyl)propan-1-one serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, such as nucleophilic additions or substitutions, to create a wide array of derivatives with potential applications in different chemical industries .

Nonlinear Optics: NLO Materials

The compound could be researched for its applications in nonlinear optics (NLO). Its molecular structure may contribute to the development of materials with desirable optical properties for use in lasers, optical switches, and other photonic devices .

Bioactive Compound Synthesis

Lastly, it may be used in the synthesis of bioactive compounds. The ethoxy group provides a site for further functionalization, which can lead to the creation of molecules with potential biological activity, such as enzyme inhibitors or receptor agonists .

properties

IUPAC Name

1-(4-ethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJXCESWBMDSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325040
Record name 1-(4-ethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)propan-1-one

CAS RN

35031-72-2
Record name 1-(4-Ethoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35031-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 408322
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035031722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35031-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408322
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-ethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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